molecular formula C24H18F3N3O5S B2370740 ethyl 3-(4-methoxyphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-18-6

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2370740
CAS No.: 851952-18-6
M. Wt: 517.48
InChI Key: WWWPAHLMOUKYTI-UHFFFAOYSA-N
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Description

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methoxyphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a thieno[3,4-d]pyridazine derivative with an appropriate benzoyl chloride in the presence of a base, followed by esterification with ethyl alcohol .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(4-methoxyphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-d]pyridazine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.

    Trifluoromethylated compounds: Compounds with trifluoromethyl groups often have enhanced stability and bioactivity.

Uniqueness

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and potential bioactivity compared to similar compounds.

Biological Activity

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thienopyridazine class. It has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a fused ring system that combines thiophene and pyridazine moieties, along with functional groups such as methoxy and trifluoromethyl. These structural characteristics enhance its reactivity and biological activity.

Chemical Structure

Property Value
Molecular Formula C₁₈H₁₅F₃N₂O₃S
Molecular Weight 396.38 g/mol
LogP 6.3
  • Adenosine A1 Receptor Modulation : The compound has been identified as a potential modulator of adenosine A1 receptors (A1AR), which play significant roles in cardiovascular function and neuroprotection. Studies indicate that it may act as an antagonist or allosteric modulator of A1AR, influencing various physiological processes .
  • Anticancer Activity : this compound has demonstrated significant anticancer properties against various cancer cell lines, particularly colon cancer cells. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis .

Case Study 1: Inhibition of Lung Cancer Cell Proliferation

A study conducted on A549 lung cancer cells showed a dose-dependent inhibition of proliferation upon treatment with the compound. The results indicated that the compound effectively reduces cell viability, suggesting its potential as a therapeutic agent in lung cancer treatment .

Case Study 2: Interaction with Biological Targets

Research on the interactions of this compound with various biological targets revealed that it promotes significant inhibition of adenosine receptor binding, enhancing its potential as an A1AR antagonist. This was confirmed through dissociation kinetic assays that demonstrated its ability to stabilize agonist-receptor-G protein complexes .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound Name Structure Features Biological Activity
Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)Methoxy and trifluoromethyl groupsAnticancer activity
Ethyl 3-(4-fluorophenyl)-5-(2-naphthalen-1-ylacetamido)-4-oxothieno[3,4-d]Fluorophenyl groupAnticancer activity
Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-pyrazolo[3,4-c]pyridineNitro groupAntimicrobial properties

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O5S/c1-3-35-23(33)19-16-12-36-21(28-20(31)15-6-4-5-7-17(15)24(25,26)27)18(16)22(32)30(29-19)13-8-10-14(34-2)11-9-13/h4-12H,3H2,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWPAHLMOUKYTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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